molecular formula C21H25N3O2 B11803595 Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11803595
M. Wt: 351.4 g/mol
InChI Key: UHHIZLQRAIJHJU-UHFFFAOYSA-N
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Description

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a piperidine ring, a pyridine ring, and a cyclopropylamino group. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Cold-chain transportation and storage are essential to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

Uniqueness

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropylamino group and the benzyl ester moiety distinguishes it from other similar compounds, providing unique chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

benzyl 2-[2-(cyclopropylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H25N3O2/c25-21(26-15-16-7-2-1-3-8-16)24-14-5-4-10-19(24)18-9-6-13-22-20(18)23-17-11-12-17/h1-3,6-9,13,17,19H,4-5,10-12,14-15H2,(H,22,23)

InChI Key

UHHIZLQRAIJHJU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)NC3CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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